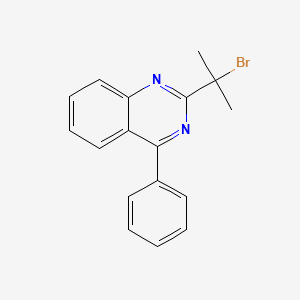
Triphenylsilyl dimethylarsinodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsilyl dimethylarsinodithioate is an organosilicon compound that features a triphenylsilyl group attached to a dimethylarsinodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsilyl dimethylarsinodithioate typically involves the reaction of triphenylsilyl chloride with dimethylarsinodithioate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds and to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of environmental factors to ensure safety and compliance with regulations.
Chemical Reactions Analysis
Types of Reactions
Triphenylsilyl dimethylarsinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler arsenic-containing compounds.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylsilyl oxide derivatives, while reduction could produce simpler arsenic compounds .
Scientific Research Applications
Triphenylsilyl dimethylarsinodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of triphenylsilyl dimethylarsinodithioate involves its interaction with molecular targets through its silyl and arsenic moieties. The compound can form stable complexes with various substrates, facilitating reactions such as silylation and arsenic-based transformations. These interactions are crucial for its effectiveness in organic synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilyl chloride: Used in similar silylation reactions but lacks the arsenic component.
Dimethylarsinodithioate: Contains the arsenic moiety but lacks the silyl group.
Triphenylmethyl compounds: Similar in structure but with different reactivity and applications
Uniqueness
Triphenylsilyl dimethylarsinodithioate is unique due to the combination of silyl and arsenic functionalities, which provides distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various fields of research and industry .
Properties
CAS No. |
89901-32-6 |
|---|---|
Molecular Formula |
C20H21AsS2Si |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
dimethyl-sulfanylidene-triphenylsilylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C20H21AsS2Si/c1-21(2,22)23-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI Key |
LZGRYDKMQBCHSD-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=S)(C)S[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
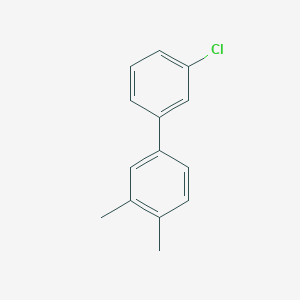
![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)

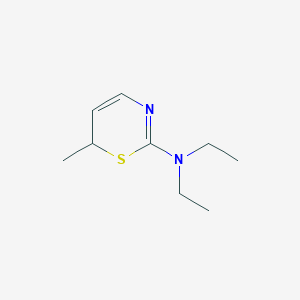
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)

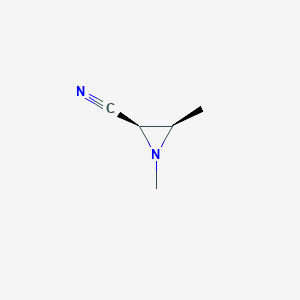
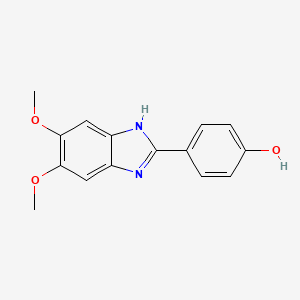
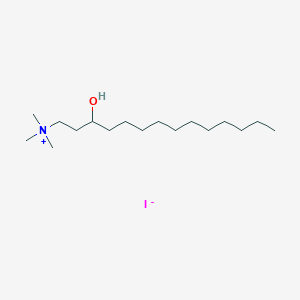
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
